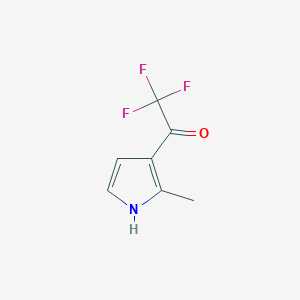

2-Methyl-3-trifluoroacetyl-1H-pyrrole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-trifluoroacetyl-1H-pyrrole typically involves the trifluoromethylation of pyrrole derivatives. One common method is the reaction of pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of fluorinated pyrroles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-Methyl-3-trifluoroacetyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Anticancer and Anti-inflammatory Agents

Recent studies have highlighted the potential of pyrrole derivatives as effective agents against cancer and inflammation. The compound 2-Methyl-3-trifluoroacetyl-1H-pyrrole can serve as a scaffold for developing new pharmaceuticals targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. A study demonstrated that modifications to the pyrrole core could lead to compounds with activity comparable to Celecoxib, a widely used COX-2 inhibitor .

Fluorescent Probes

The ability of this compound to form fluorescent derivatives has been exploited in drug discovery. Fluorescent pyrroles synthesized through the Paal-Knorr reaction have shown promise as molecular probes for COX-2, facilitating the identification of selective inhibitors through structure-activity relationship (SAR) studies . This application underscores the importance of the compound in developing diagnostic tools and therapeutic agents.

Organic Synthesis

Synthesis of Diverse Pyrrole Derivatives

The compound serves as a versatile intermediate in the synthesis of various pyrrole derivatives. For instance, it can be utilized in continuous flow synthesis methods that enhance efficiency and yield compared to traditional batch processes. A study reported a one-step continuous flow synthesis method for pyrrole derivatives from commercially available starting materials, demonstrating significant improvements in reaction times and product yields . This methodology not only simplifies the synthesis process but also allows for the rapid generation of compound libraries for biological testing.

Functionalization Potential

The trifluoroacetyl group attached to the pyrrole enhances its reactivity, making it suitable for further functionalization. This characteristic is particularly valuable in medicinal chemistry, where diverse substituents can be introduced to optimize biological activity. The ability to modify the compound's structure while maintaining its core properties opens avenues for creating novel therapeutics with tailored pharmacological profiles.

Material Science

Semiconducting Materials

In materials science, pyrrole-containing compounds like this compound are being explored for their potential in organic electronics. Research has focused on synthesizing pyrrole-based semiconductors for applications in organic photovoltaics and field-effect transistors (OFETs). These materials exhibit promising electronic properties, making them candidates for next-generation electronic devices . The incorporation of trifluoroacetyl groups may enhance charge transport properties, contributing to improved device performance.

Table 1: Summary of Biological Activities of Pyrrole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | COX-2 Inhibition | |

| Fluorescent Pyrroles | Diagnostic Probes | |

| Pyrrole Derivatives | Anticancer Activity |

Table 2: Synthesis Methods for Pyrrole Derivatives

Case Studies

Case Study 1: Development of COX-2 Inhibitors

A series of pyrroles were designed based on the structure of Celecoxib, leading to compounds that exhibited similar or enhanced COX-2 inhibition. The study utilized SAR data to optimize substituents on the pyrrole core, demonstrating the utility of this compound as a building block for drug development .

Case Study 2: Organic Photovoltaics

Research into pyrrole-based semiconducting materials has shown that incorporating trifluoroacetyl groups can significantly enhance charge mobility in organic photovoltaic devices. This advancement highlights the potential for these materials in sustainable energy applications and their role in advancing organic electronics technology .

作用机制

The mechanism of action of 2-Methyl-3-trifluoroacetyl-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Fluoropyrrole: A fluorinated pyrrole with a single fluorine atom.

3-Trifluoromethylpyrrole: A pyrrole derivative with a trifluoromethyl group at the 3-position.

2,5-Difluoropyrrole: A pyrrole with two fluorine atoms at the 2 and 5 positions.

Uniqueness

2-Methyl-3-trifluoroacetyl-1H-pyrrole is unique due to the presence of both a methyl group and a trifluoroacetyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group at the 3-position of the pyrrole ring. This structural modification is believed to enhance its reactivity and biological activity. The molecular formula is C7H6F3N1O1, with a molecular weight of 195.13 g/mol.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular processes such as apoptosis and cell proliferation.

Apoptotic Pathways

Studies suggest that compounds similar to this compound can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to increased apoptosis in cancer cells. For instance, a related compound demonstrated high binding affinities (Ki values < 1 nM) for these proteins, indicating strong potential for inducing cell death in malignancies .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated using various in vitro and in vivo assays.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has been reported that compounds with similar structures can achieve IC50 values in the nanomolar range against small-cell lung cancer cell lines .

| Cell Line | IC50 Value (nM) |

|---|---|

| H146 (small-cell lung cancer) | 1 - 2 |

| A549 (lung carcinoma) | ~10 |

In Vivo Studies

In vivo studies conducted on severe combined immunodeficiency (SCID) mice have assessed the maximum tolerated dose (MTD) and therapeutic efficacy of related compounds. For example, an MTD of 15 mg/kg was established for compounds structurally similar to this compound, which showed robust induction of apoptosis markers such as PARP cleavage and caspase-3 activation in tumor tissues .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound. These studies demonstrated that modifications to the pyrrole core could significantly enhance binding affinity to Bcl-2/Bcl-xL proteins, leading to improved anticancer activity .

属性

IUPAC Name |

2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLQJVYDEIMKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。